molecular formula C18H22F3N5O B12230813 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12230813
M. Wt: 381.4 g/mol
InChI Key: XASNGNFHQHPFCU-UHFFFAOYSA-N
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Description

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyridazinyl group, a pyrrolidinyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyridazinyl and pyrrolidinyl intermediates, followed by their coupling with the pyrimidine core. Common synthetic routes may involve:

    Formation of Pyridazinyl Intermediate: This can be achieved through the reaction of tert-butyl hydrazine with a suitable diketone, followed by cyclization.

    Formation of Pyrrolidinyl Intermediate: This involves the reaction of pyrrolidine with an appropriate alkylating agent.

    Coupling Reaction: The pyridazinyl and pyrrolidinyl intermediates are then coupled with a trifluoromethylated pyrimidine under suitable conditions, often involving a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridazinyl and pyrrolidinyl groups can form hydrogen bonds and hydrophobic interactions with the target, while the trifluoromethyl group can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazinyl core and exhibit similar pharmacological activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are often used in medicinal chemistry for their biological activity.

    Trifluoromethylated Pyrimidines: These compounds are known for their stability and unique electronic properties.

Uniqueness

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and binding affinity, making it a valuable scaffold for drug design and materials science.

Properties

Molecular Formula

C18H22F3N5O

Molecular Weight

381.4 g/mol

IUPAC Name

2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H22F3N5O/c1-17(2,3)13-4-5-15(25-24-13)27-11-12-7-9-26(10-12)16-22-8-6-14(23-16)18(19,20)21/h4-6,8,12H,7,9-11H2,1-3H3

InChI Key

XASNGNFHQHPFCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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